Indolo[2,3-a]quinolizin-2(1H)-one, 3-acetyl-3,4,6,7,12,12b-hexahydro-
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Overview
Description
3-Acetyl-1,3,4,6,7,12b-hexahydroindolo[2,3-a]quinolizin-2(12H)-one is a complex organic compound with a unique structure that includes an indole and quinolizine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1,3,4,6,7,12b-hexahydroindolo[2,3-a]quinolizin-2(12H)-one typically involves multiple steps, starting from simpler precursors. One common method involves the cyclization of an imine with acrylic acid, followed by reduction . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-1,3,4,6,7,12b-hexahydroindolo[2,3-a]quinolizin-2(12H)-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
3-Acetyl-1,3,4,6,7,12b-hexahydroindolo[2,3-a]quinolizin-2(12H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Acetyl-1,3,4,6,7,12b-hexahydroindolo[2,3-a]quinolizin-2(12H)-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, potentially leading to desired therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole and quinolizine derivatives, such as:
- 1-Ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine
- 3-Acetyl-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-2-ethylene thioketal
Uniqueness
What sets 3-Acetyl-1,3,4,6,7,12b-hexahydroindolo[2,3-a]quinolizin-2(12H)-one apart is its specific acetyl group and the unique arrangement of its indole and quinolizine moieties. This unique structure can result in distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
93631-35-7 |
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Molecular Formula |
C17H18N2O2 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
3-acetyl-3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one |
InChI |
InChI=1S/C17H18N2O2/c1-10(20)13-9-19-7-6-12-11-4-2-3-5-14(11)18-17(12)15(19)8-16(13)21/h2-5,13,15,18H,6-9H2,1H3 |
InChI Key |
MAUASYIZBIDGFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CN2CCC3=C(C2CC1=O)NC4=CC=CC=C34 |
Origin of Product |
United States |
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